molecular formula C4H8F3NO B1357478 O-(4,4,4-trifluorobutyl)hydroxylamine CAS No. 780037-64-1

O-(4,4,4-trifluorobutyl)hydroxylamine

Cat. No. B1357478
M. Wt: 143.11 g/mol
InChI Key: ZAEQNDPCDQRNGV-UHFFFAOYSA-N
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Description

“O-(4,4,4-trifluorobutyl)hydroxylamine” is a chemical compound with the molecular formula C4H8F3NO . It is used in various chemical reactions due to its unique properties .


Molecular Structure Analysis

The molecular structure of “O-(4,4,4-trifluorobutyl)hydroxylamine” consists of 4 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“O-(4,4,4-trifluorobutyl)hydroxylamine” is a liquid at room temperature . It has a molecular weight of 143.11 .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Synthesis of N,N,O-Trisubstituted Hydroxylamines The compound O-(4,4,4-trifluorobutyl)hydroxylamine is a critical precursor in the synthesis of diverse N,N,O-trisubstituted hydroxylamines. These hydroxylamines are synthesized through a series of reactions involving partial reduction, acetylation, and substitution processes. The flexibility of the synthesis allows for the incorporation of various carbon nucleophiles, expanding the scope of potential derivatives and applications in organic synthesis (Dhanju & Crich, 2016).

A Versatile Reagent for Asymmetric Synthesis O-(1-Phenylbutyl)benzyloxyacetaldoxime, a reagent structurally similar to O-(4,4,4-trifluorobutyl)hydroxylamine, demonstrates significant potential in the asymmetric synthesis of protected 1,2-aminoalcohols and 2-hydroxymethyl nitrogen heterocycles. The high diastereoselectivity and ability to convert the resulting hydroxylamines into complex compounds with high enantiomeric excess underline the importance of hydroxylamines in asymmetric synthesis and organic chemistry (Cooper et al., 2002).

Environmental Chemistry and Catalysis

Role in the Activation of Hydrogen Peroxide In environmental chemistry, hydroxylamines play a crucial role in the generation of hydroxyl radicals (HO·) from hydrogen peroxide (H2O2). This process, involving the activation of H2O2 by hydroxylamine (HA), is significant in environmental processes and sheds light on previously unknown sources of HO· formation (Chen et al., 2015).

Iron-Catalyzed Intermolecular Amino-Oxygenation O-(4,4,4-trifluorobutyl)hydroxylamine derivatives serve as key intermediates in iron-catalyzed diastereoselective intermolecular amino-oxygenation reactions. The unique property of the N–O bond cleavage of functionalized hydroxylamines, coupled with the use of bench-stable hydroxylamine derivatives, highlights their utility in synthesizing amino alcohol derivatives with varied regio- and stereochemical configurations, which are crucial in catalysis and synthetic chemistry (Lu et al., 2014).

Glycobiology and Drug Discovery

N-O Linkage in Carbohydrates and Glycoconjugates In the realm of glycobiology and drug discovery, hydroxylamine derivatives have found applications due to their high nucleophilicity, which makes them suitable for chemoselective ligation. This is particularly relevant in the synthesis of N-O linked carbohydrates and glycoconjugates, which play pivotal roles in biological and pathological processes. The review by Chen and Xie (2016) highlights the importance of these derivatives in organic synthesis, glycobiology, and drug discovery, stressing the versatile applications of hydroxylamine in these fields (Chen & Xie, 2016).

Safety And Hazards

“O-(4,4,4-trifluorobutyl)hydroxylamine” is classified as a hazardous substance. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical .

properties

IUPAC Name

O-(4,4,4-trifluorobutyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEQNDPCDQRNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598730
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4,4,4-trifluorobutyl)hydroxylamine

CAS RN

780037-64-1
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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